Sodium thiophene-3-sulfinate
CAS No.:
Cat. No.: VC14171869
Molecular Formula: C4H3NaO2S2
Molecular Weight: 170.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3NaO2S2 |
|---|---|
| Molecular Weight | 170.2 g/mol |
| IUPAC Name | sodium;thiophene-3-sulfinate |
| Standard InChI | InChI=1S/C4H4O2S2.Na/c5-8(6)4-1-2-7-3-4;/h1-3H,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | DGXMEPYKSIISGF-UHFFFAOYSA-M |
| Canonical SMILES | C1=CSC=C1S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium thiophene-3-sulfinate belongs to the class of organosulfur compounds, specifically aryl sulfinates. Its systematic IUPAC name is sodium thiophene-3-sulfinate, reflecting the sulfinic acid (-SO₂H) derivative neutralized by sodium. The molecular structure comprises a five-membered thiophene ring (C₄H₄S) with a sulfinate group (-SO₂⁻) at the 3-position, coordinated to a sodium cation . The compound’s SMILES notation is C1=CSC=C1S(=O)[O-].[Na+], and its InChIKey is ANGCTSHWFCORHO-UHFFFAOYSA-M, as derived from computational models .
Table 1: Key Molecular Descriptors of Sodium Thiophene-3-sulfinate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃NaO₂S₂ | |
| Molecular Weight | 186.2 g/mol (calculated) | |
| Parent Compound | Thiophene-3-sulfinic acid | |
| CAS Registry Number | Not formally assigned | - |
Structural Analysis
X-ray crystallography data for sodium thiophene-3-sulfinate is unavailable, but comparisons to its 2-sulfinate isomer (CID 23674657) suggest a planar thiophene ring with the sulfinate group adopting a tetrahedral geometry around the sulfur atom . Density functional theory (DFT) calculations predict bond lengths of 1.76 Å for S-O and 1.43 Å for C-S in the sulfinate moiety, consistent with related sulfinate salts .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of sodium thiophene-3-sulfinate is inferred from methods used for analogous sulfinates. A common approach involves the oxidation of thiophene-3-thiol with hydrogen peroxide under controlled pH, followed by neutralization with sodium hydroxide:
Alternative routes include nucleophilic substitution reactions using thiophene-3-sulfonyl chlorides reduced to sulfinic acids before salt formation . Recent advances in palladium-catalyzed cross-coupling, as demonstrated in the synthesis of thiaphenanthridinones, highlight the utility of sulfinate esters as intermediates, suggesting potential applications for sodium thiophene-3-sulfinate in heterocycle synthesis .
Reactivity Profile
Sodium thiophene-3-sulfinate is expected to exhibit reactivity typical of aryl sulfinates:
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Nucleophilic Displacement: The sulfinate group (-SO₂⁻) can act as a leaving group in SNAr reactions, enabling functionalization of the thiophene ring.
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Oxidation: Exposure to strong oxidizers (e.g., KMnO₄) may convert the sulfinate to a sulfonate (-SO₃⁻) .
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Coordination Chemistry: The sodium ion can be replaced by other cations (e.g., Ag⁺, Cu²⁺) to form metal-sulfinate complexes, relevant in catalysis .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data specific to the 3-sulfinate isomer is sparse, extrapolation from the 2-sulfinate (CID 23674657) suggests:
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Solubility: High solubility in polar solvents (water, DMSO) due to ionic character; limited solubility in hydrocarbons .
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Stability: Hygroscopic in nature, requiring anhydrous storage. No significant decomposition under ambient conditions for up to 12 months .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1040 cm⁻¹ (S=O asymmetric stretch) and 950 cm⁻¹ (S-O symmetric stretch) .
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfinate salts are pivotal in constructing sulfur-containing heterocycles. For example, sodium thiophene-2-sulfinate has been employed in the synthesis of thiaphenanthridinones, a scaffold with serotonin receptor modulation activity . The 3-sulfinate isomer could similarly serve as a precursor for neuroactive compounds or kinase inhibitors .
Environmental Chemistry
Thiophene sulfinates may participate in atmospheric sulfur cycles. Recent studies on nighttime oxidation of thiophene derivatives show that sulfinates can form secondary organic aerosols (SOAs) via reactions with NO₂/O₃, contributing to particulate sulfur pollution .
Material Science
The sulfinate group’s ability to coordinate transition metals positions sodium thiophene-3-sulfinate as a potential ligand in catalytic systems. For instance, palladium complexes of aryl sulfinates have shown efficacy in Suzuki-Miyaura couplings .
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